molecular formula C18H16N2O5S B2904114 N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899955-34-1

N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Cat. No. B2904114
CAS RN: 899955-34-1
M. Wt: 372.4
InChI Key: MRBNXYLHYAYRNS-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide, also known as ADP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide exerts its effects by inhibiting the activity of enzymes involved in the inflammatory response. Specifically, it binds to the active site of cyclooxygenase-2 and lipoxygenase, preventing the conversion of arachidonic acid to prostaglandins and leukotrienes, respectively. This results in a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of nuclear factor kappa B, and increase the activity of antioxidant enzymes. Additionally, N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide has several advantages for use in lab experiments. It is stable under a range of conditions and can be easily synthesized. Additionally, it exhibits potent anti-inflammatory and antioxidant properties, making it a useful tool for studying these processes. However, N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in certain experimental settings. Additionally, it has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide. One potential avenue is to further investigate its anti-cancer properties and its potential as a chemotherapeutic agent. Additionally, more research is needed to understand the mechanisms underlying its anti-inflammatory and antioxidant effects. Finally, studies are needed to determine the safety and efficacy of N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide in vivo, which will be critical for its potential use in clinical settings.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide involves the reaction of 4-acetylphenyl isothiocyanate and 2,3-dioxo-1,2,3,4-tetrahydrobenzo[d]isothiazole in the presence of a base. The resulting product is then subjected to acetylation to yield N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide.

Scientific Research Applications

N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.

properties

IUPAC Name

N-(4-acetylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-11(17(22)19-14-9-7-13(8-10-14)12(2)21)20-18(23)15-5-3-4-6-16(15)26(20,24)25/h3-11H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBNXYLHYAYRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

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